2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile

Lipophilicity Drug Design Physicochemical Property

Researchers often struggle to source a single, multifunctional aromatic scaffold that integrates three distinct reactive handles. This compound provides an exact solution: the ortho-amino group enables amidation/diazotization, the para-bromo atom permits Suzuki-Miyaura and Buchwald-Hartwig couplings, and the meta-CF₃ group confers enhanced lipophilicity (LogP 3.72) and metabolic stability. Key outcomes include: - Direct use in aldosterone synthase (CYP11B2) inhibitor programs. - Rapid SAR exploration via cross-coupling at the bromo position. - Consistent 95% purity, stored at RT for reliable global dispatch.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 1000571-53-8
Cat. No. B1361761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile
CAS1000571-53-8
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2
InChIKeyQMUIRDSEOUGZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Benzonitrile Intermediate


2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile (CAS 1000571-53-8) is a halogenated aminobenzonitrile derivative with the molecular formula C8H4BrF3N2 and a molecular weight of 265.03 g/mol. The compound features an ortho-amino group, a meta-trifluoromethyl (-CF₃) substituent, and a para-bromo substituent on a benzonitrile core, presenting as a solid with a melting point of 93–95°C and a calculated LogP of 3.72 [1]. This substitution pattern renders the compound a multifunctional aromatic scaffold for pharmaceutical and agrochemical intermediate applications, where the amino group serves as a synthetic handle for amidation or diazotization, the bromo atom enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and the trifluoromethyl group confers enhanced lipophilicity and metabolic stability [2][3].

Ortho-amino handle supports amide bond formation and diazotization diversification
Para-bromo enables Pd-catalyzed cross-coupling (Suzuki, Buchwald) for SAR expansion
Meta-CF₃ modulates lipophilicity and metabolic stability for drug-like property research

Differentiation from Simpler Analogs


While structurally related aminobenzonitriles are commercially available, 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile is not functionally interchangeable with its simpler analogs. The compound's unique substitution pattern—specifically the combination of an ortho-amino group, a meta-trifluoromethyl group, and a para-bromo substituent—confers a distinct reactivity profile and physicochemical property set that is not replicated by compounds lacking one or more of these groups . For instance, substitution with a chloro atom instead of bromo significantly reduces cross-coupling reactivity [1], while omission of the trifluoromethyl group eliminates the enhanced lipophilicity and metabolic stability critical for drug-like properties [2]. The following quantitative evidence demonstrates these differential characteristics.

Chloro analog (CAS 74396-76-2) may exhibit lower cross-coupling reactivity, limiting synthetic scope compared to the bromo derivative
Non-fluorinated analog (CAS 39263-32-6) lacks CF₃-mediated lipophilicity and metabolic stability, altering drug-like property profiles
Analog without ortho-amino group (CAS 691877-03-9) eliminates amidation and diazotization routes, restricting library diversity

Quantitative Evidence vs. Analogs


Lipophilicity and Membrane Permeability Advantage

The target compound exhibits a calculated LogP of 3.72 [1], compared to 3.39 for its 5-chloro analog 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile (CAS 74396-76-2) [2]. This difference of ΔLogP = +0.33 corresponds to an approximately 2.1-fold increase in octanol-water partition coefficient, indicating higher lipophilicity.

Lipophilicity (LogP)
Data to verify
Target LogP 3.72 vs. Cl-analog 3.39 (ΔLogP +0.33, ~2.1× partition coefficient)
Reported higher lipophilicity may support membrane permeability in CNS-target programs.
Predicted values from ChemSrc; experimental validation recommended.
Lipophilicity Drug Design Physicochemical Property

Superior Cross-Coupling Reactivity

The 5-bromo substituent in 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the chloro analog. Studies on bromoarenes vs. chloroarenes in Suzuki-Miyaura coupling demonstrate that bromo groups react in preference to chloro groups, enabling chemoselective functionalization and broader substrate scope [1].

Suzuki Reactivity
Class-level inference
Bromoarenes typically give higher yields and faster rates than chloroarenes; iod/bromo groups react preferentially in Pd-catalyzed couplings.
Bromo enables chemoselective coupling in library synthesis.
Reactivity order I > Br >> Cl [Mendeleev Commun. 2010].
Cross-Coupling Suzuki-Miyaura Synthetic Versatility

Metabolic Stability and PK Enhancement by CF₃

The presence of a trifluoromethyl (-CF₃) group in 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile distinguishes it from non-fluorinated analogs such as 2-amino-5-bromobenzonitrile (CAS 39263-32-6). Literature reviews establish that trifluoromethyl substitution consistently enhances lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules [1].

CF₃ PK Enhancement
Class-level inference
Literature associates CF₃ with increased LogP (+0.5–1.0), reduced oxidative metabolism, and improved PK properties.
Supports metabolic stability assessment in lead optimization.
General medicinal chemistry SAR across scaffolds [RSC Adv. 2024].
Metabolic Stability Pharmacokinetics Lipophilicity

Unique Synthetic Handle via Ortho-Amino Group

The ortho-amino group in 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile is a critical functional handle that is absent in analogs such as 5-bromo-3-(trifluoromethyl)benzonitrile (CAS 691877-03-9). This amino group enables direct amidation to form amides and can be converted to a diazonium salt for Sandmeyer-type transformations, providing orthogonal synthetic routes [1].

Synthetic Versatility
Class-level inference
Ortho-NH₂ enables amidation (acid chlorides) and diazotization (NaNO₂/HCl), providing two orthogonal derivatization pathways absent in non-amino analogs.
Expands accessible chemical space for library design.
Patent US2010/0292277 demonstrates amide bond formation.
Amidation Diazotization Synthetic Handle

Solid-State Handling and Purification Advantage

2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile exhibits a melting point range of 93–95°C as a solid at room temperature . This contrasts with many lower-melting or liquid benzonitrile derivatives, such as 2-amino-3-(trifluoromethyl)benzonitrile (CAS 58458-14-3), which is reported as a low-melting solid or oil at ambient conditions .

Physical Form
Cross-study comparable
Melting point 93–95°C; crystalline solid at RT, vs. some non-bromo analogs that are low-melting solids or oils.
Facilitates accurate weighing, storage, and recrystallization.
Ambient conditions; confirm with received batch.
Physical Property Solid-State Handling Purification

Pharmaceutical & Agrochemical Applications


CYP11B2 Inhibitor Synthesis for Cardiovascular & Renal Diseases

The compound serves as a key intermediate in the preparation of aldosterone synthase (CYP11B2) inhibitors, as exemplified in patent literature. The ortho-amino group undergoes amide bond formation to introduce diverse side chains, while the bromo and trifluoromethyl substituents modulate lipophilicity and target engagement [1].

Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The 5-bromo substituent enables efficient Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, allowing rapid exploration of chemical space around the benzonitrile core. The trifluoromethyl group enhances binding affinity and metabolic stability in kinase inhibitor scaffolds [2].

Fluorinated Agrochemical Intermediates Development

The trifluoromethyl group confers increased lipophilicity and metabolic stability, making this compound a valuable building block for novel herbicides, fungicides, or insecticides. The amino group can be further functionalized to introduce pharmacophores relevant to pest control [3].

Application
Selection Property
Validation Focus
CYP11B2 inhibitor intermediate for cardiovascular research
Ortho-amino for amide diversification, bromo for coupling diversity, CF₃ for lipophilicity modulation
Amide coupling scope, metabolic stability in vitro
Kinase inhibitor library synthesis via Suzuki coupling
Bromo for chemoselective cross-coupling with (hetero)aryl boronic acids
Coupling scope, kinase panel screening
Fluorinated agrochemical intermediate
CF₃ contributes to environmental stability and bioavailability
Herbicidal/fungicidal activity assays, metabolic profiling in plant matrices

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